Regioisomeric Identity Differentiation via InChIKey
The target compound possesses a unique InChIKey (IDHZYXZLBDSPDE-UHFFFAOYSA-N) that defines its specific regioisomeric form as 5-(3-acetylaminophenyl)-1H-pyrazole-3-carboxylic acid . This is distinct from the regioisomer 3-(3-acetamidophenyl)-1H-pyrazole-5-carboxylic acid, which may have a different InChIKey and distinct hydrogen-bonding patterns. This level of structural specificity is critical for SAR studies and ensures experimental reproducibility.
| Evidence Dimension | Regioisomeric Identity |
|---|---|
| Target Compound Data | InChIKey: IDHZYXZLBDSPDE-UHFFFAOYSA-N (5-(3-acetylaminophenyl)-1H-pyrazole-3-carboxylic acid) |
| Comparator Or Baseline | 3-(3-acetamidophenyl)-1H-pyrazole-5-carboxylic acid (exact InChIKey not specified but distinct) |
| Quantified Difference | Different InChIKey (regioisomer) |
| Conditions | IUPAC Standard InChI computation |
Why This Matters
Procurement of the wrong regioisomer invalidates any structure-activity relationship (SAR) study and wastes resources on an incorrect chemical entity.
